Cas no 945003-38-3 (3-Methoxy-4-(trifluoromethyl)benzaldehyde)

3-Methoxy-4-(trifluoromethyl)benzaldehyde is a versatile aromatic aldehyde featuring a methoxy group at the 3-position and a trifluoromethyl group at the 4-position of the benzene ring. Its unique structure combines electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) substituents, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the aldehyde functionality allows for further derivatization via condensation, reduction, or nucleophilic addition reactions. This compound is particularly useful in the synthesis of bioactive molecules, agrochemicals, and advanced materials. Its high purity and well-defined reactivity profile ensure consistent performance in complex chemical transformations.
3-Methoxy-4-(trifluoromethyl)benzaldehyde structure
945003-38-3 structure
Product Name:3-Methoxy-4-(trifluoromethyl)benzaldehyde
CAS No:945003-38-3
MF:C9H7F3O2
MW:204.145893335342
MDL:MFCD11110997
CID:3161431
PubChem ID:17964170
Update Time:2025-11-01

3-Methoxy-4-(trifluoromethyl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-Methoxy-4-(trifluoromethyl)benzaldehyde
    • 945003-38-3
    • XH0638
    • CS-12343
    • CS-0212788
    • AKOS015957223
    • 3-methoxy-4-(trifluoromethyl)-benzaldehyde
    • DB-105640
    • SCHEMBL3571412
    • MFCD11110997
    • SY046966
    • VMB00338
    • MDL: MFCD11110997
    • Inchi: 1S/C9H7F3O2/c1-14-8-4-6(5-13)2-3-7(8)9(10,11)12/h2-5H,1H3
    • InChI Key: XIRCMFYUQKUYJZ-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(C=O)=CC=1OC)(F)F

Computed Properties

  • Exact Mass: 204.03981395g/mol
  • Monoisotopic Mass: 204.03981395g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Refractive Index: 1.4880
  • Sensitiveness: Air Sensitive

3-Methoxy-4-(trifluoromethyl)benzaldehyde Pricemore >>

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SHANG HAI XIAN DING Biotechnology Co., Ltd.
117718-1g
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Additional information on 3-Methoxy-4-(trifluoromethyl)benzaldehyde

3-Methoxy-4-(trifluoromethyl)benzaldehyde: A Versatile Platform for Pharmaceutical and Material Sciences

3-Methoxy-4-(trifluoromethyl)benzaldehyde (CAS No. 945003-38-3) represents a pivotal compound in modern chemical synthesis, characterized by its unique molecular architecture. The compound features a benzaldehyde core with a methoxy group at the 3-position and a trifluoromethyl substituent at the 4-position. This structural combination imparts distinct physicochemical properties, making it a valuable scaffold for drug discovery and functional material development. The trifluoromethyl group, known for its electron-withdrawing effect, enhances the compound’s metabolic stability, while the methoxy substituent contributes to hydrogen bonding capabilities, critical for molecular recognition in biological systems.

Recent studies have highlighted the 3-Methoxy-4-(trifluoromethyl)benzaldehyde as a promising lead compound for the design of antidiabetic agents. A 2023 publication in *Journal of Medicinal Chemistry* demonstrated its potential in modulating glucose metabolism through interactions with PPARγ receptors. The trifluoromethyl group was shown to improve the compound’s lipophilicity, facilitating cellular uptake, while the methoxy group enhanced its ability to form hydrogen bonds with target proteins. This dual functionality underscores the compound’s utility in targeting metabolic disorders.

Advancements in 3-Methoxy-4-(trifluoromethyl)benzaldehyde synthesis have also attracted attention. Researchers at the University of Tokyo reported a novel catalytic approach using palladium-based catalysts to achieve high-yield production of the compound. This method, published in *Organic Letters* in 2024, reduces the number of synthetic steps by 40%, addressing challenges in scalability and cost-effectiveness. The trifluoromethyl group’s synthesis via electrophilic fluorination was optimized to minimize side reactions, a critical factor in pharmaceutical manufacturing.

Applications of 3-Methoxy-4-(trifluoromethyl)benzaldehyde extend beyond pharmaceuticals. In material sciences, the compound has been explored for its potential in organic electronics. A 2023 study in *Advanced Materials* revealed its efficacy as a functionalized building block for polymer solar cells. The trifluoromethyl group’s electron-deficient nature improves charge transport properties, while the methoxy group enhances intermolecular interactions, leading to improved device performance. This dual functionality positions the compound as a candidate for next-generation optoelectronic materials.

The 3-Methoxy-4-(trif,fluoromethyl)benzaldehyde’s role in drug discovery is further supported by its integration into combinatorial chemistry libraries. High-throughput screening campaigns have identified its derivatives as inhibitors of key enzymes in cancer pathways. For instance, a 2023 preclinical study in *Cancer Research* showcased a derivative targeting the EGFR tyrosine kinase domain, demonstrating significant antitumor activity in vitro. The trifluoromethyl group’s contribution to kinase inhibition was attributed to its ability to stabilize the inactive conformation of the enzyme, a mechanism critical for drug efficacy.

Environmental and safety considerations for 3-Methoxy-4-(trifluoromethyl)benzaldehyde have also been evaluated. A 2024 risk assessment by the European Chemicals Agency (ECHA) highlighted its low aquatic toxicity, with a predicted no-effect concentration (PNEC) exceeding regulatory thresholds. This finding is crucial for its application in pharmaceuticals, where environmental impact assessments are mandatory. The compound’s stability under various storage conditions further supports its suitability for industrial use.

Computational studies have provided insights into the 3-Methoxy-4-(trifluoromethyl)benzaldehyde’s behavior in biological systems. Molecular dynamics simulations published in *Journal of Computational Chemistry* in 2023 revealed its preferential binding to lipid membranes, a property that could enhance its bioavailability. The trifluoromethyl group’s hydrophobicity was found to facilitate membrane penetration, while the methoxy group’s polarity ensured solubility in aqueous environments, a balance critical for drug delivery.

Future research directions for 3-Methoxy-4-(trifluoromethyl)benzaldehyde include exploring its potential in gene therapy. A 2024 preprint study on bioconjugation techniques demonstrated its ability to serve as a linker for siRNA delivery. The trifluoromethyl group’s stability in biological fluids was leveraged to protect the siRNA payload, while the methoxy group enhanced the compound’s interaction with endosomal membranes, improving intracellular release efficiency.

In conclusion, 3-Methoxy-4-(trifluoromethyl)benzaldehyde (CAS No. 945003-38-3) stands out as a multifunctional compound with broad applications across pharmaceutical and material sciences. Its unique structural features, including the trifluoromethyl and methoxy groups, enable tailored properties for diverse therapeutic and industrial needs. Ongoing research into its synthesis, biological activity, and environmental safety continues to expand its potential, solidifying its role as a key player in modern chemical innovation.

For further exploration, additional studies on the 3-Methoxy-4-(trifluoromethyl)benzaldehyde’s pharmacokinetic profiles and long-term safety in vivo are recommended. These investigations will provide critical data for its translation from laboratory to clinical and industrial applications, ensuring its responsible and effective utilization.

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